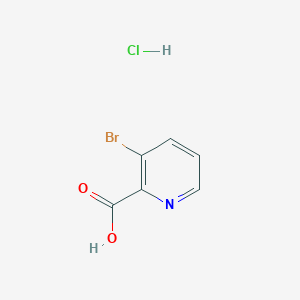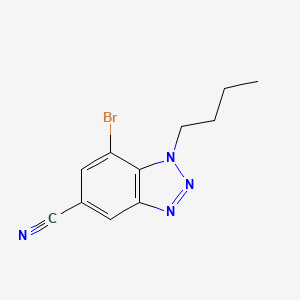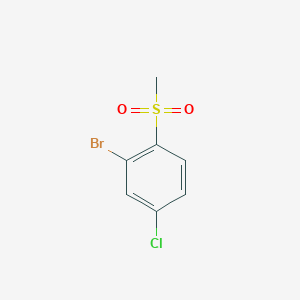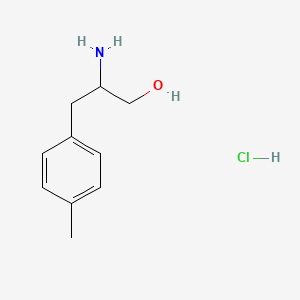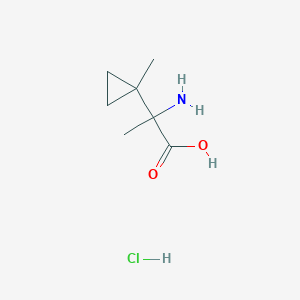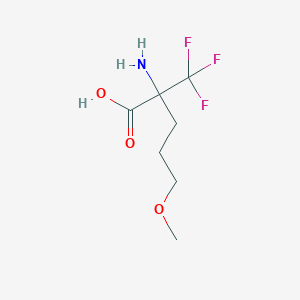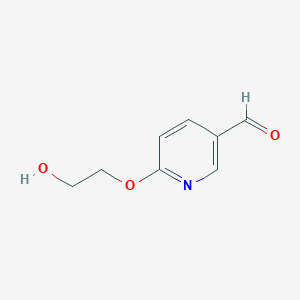
6-(2-Hydroxyethoxy)nicotinaldehyd
Übersicht
Beschreibung
6-(2-Hydroxyethoxy)nicotinaldehyde is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Hydroxyethoxy)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Hydroxyethoxy)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Krebsbehandlungsforschung
6-(2-Hydroxyethoxy)nicotinaldehyd: wurde als ein neuartiger Vorläufer in der NAD-Biosynthese identifiziert, die für den Zellstoffwechsel entscheidend ist. In der Leukämieforschung wurde gezeigt, dass es die intrazellulären NAD-Spiegel in Zellen, die mit NAMPT-Inhibitoren behandelt werden, auffüllt, wodurch oxidativer Stress und mitochondriale Dysfunktion verhindert werden . Dies deutet auf seinen potenziellen Einsatz bei der Entwicklung therapeutischer Strategien gegen Krebs hin, indem die Wirksamkeit von NAD-senkenden Mitteln moduliert wird.
Biochemie: Enzymatische Reaktionen
In der Biochemie ist This compound an der Untersuchung enzymatischer Reaktionen und Stoffwechselwege beteiligt. Es spielt eine Rolle bei der Synthese von Nicotinamidasen, Enzymen, die für den Stoffwechsel von Nicotinamid, einer Form von Vitamin B3, entscheidend sind . Das Verständnis dieser Stoffwechselwege kann zu Fortschritten bei der Behandlung von Krankheiten führen, die mit Vitamin-B3-Mangel zusammenhängen.
Materialwissenschaften: Photopolymerisation
Die Verbindung wird bei der Synthese von Materialien verwendet, die für Photopolymerisationsprozesse relevant sind. Diese Anwendung ist bedeutend bei der Entwicklung neuartiger, hochhydrophiler Werkzeugverbindungen für spannungsinduzierte Alkin-Azid-Cycloadditionsanwendungen, die für die Herstellung fortschrittlicher Materialien mit spezifischen Eigenschaften unerlässlich sind .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
In den Umweltwissenschaften könnte This compound bei der Synthese von Materialien zur Adsorption von atmosphärischen und wässrigen Schadstoffen verwendet werden. Seine Rolle bei der Bildung von Materialien wie Schichtsilikaten zeigt vielversprechende Möglichkeiten zur Reduzierung von Umweltbelastungen durch die Sanierung von Umweltverschmutzung .
Analytische Chemie: Elektrochemische Methoden
Diese Verbindung kann Anwendungen in der analytischen Chemie finden, insbesondere bei der Entwicklung elektrochemischer Sensoren. Diese Sensoren können zum Nachweis verschiedener Verbindungen und Biomarker verwendet werden, was zu Fortschritten in der Point-of-Care-Diagnostik und der In-vitro-Diagnostik beiträgt .
Pharmakologie: Medikamentenentwicklung
In der Pharmakologie ist die Synthese von This compound relevant für die Herstellung von konformationsrestringierten Analoga von Nikotin. Diese Analoga sind vielversprechende Wirkstoffmoleküle für die Zielsteuerung von nikotinergen Acetylcholinrezeptoren, die an mehreren Erkrankungen des zentralen Nervensystems beteiligt sind .
Organische Synthese: Katalyse
Die Verbindung ist auch in der organischen Synthese von Bedeutung, wo sie als Vorläufer oder Zwischenprodukt in verschiedenen katalytischen Prozessen verwendet werden kann. Seine Rolle bei der Synthese von gemischten Metalloxiden unterstreicht beispielsweise seine Bedeutung bei der Herstellung von Katalysatoren für eine Vielzahl organischer Reaktionen .
Industrielle Prozesse: Nanopartikelherstellung
Schließlich könnte This compound an der Herstellung von Nanopartikeln beteiligt sein und als Baustein oder funktionaler Füllstoff dienen. Nanopartikel haben vielfältige Anwendungen bei der Verbesserung der Eigenschaften von Industrieprodukten, fungieren als Katalysatoren und ermöglichen neue Fertigungstechnologien .
Eigenschaften
IUPAC Name |
6-(2-hydroxyethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)5-9-8/h1-2,5-6,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDEQIUVMTXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

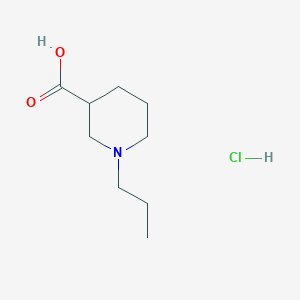

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)

![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)
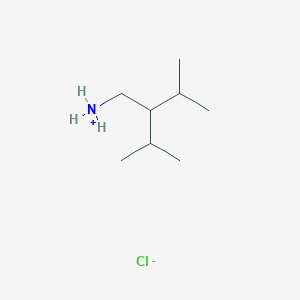
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)
